Methyluridine-5-oxyacetic acid

RNA modification tRNA biology Translational regulation

Researchers studying tRNA modifications in Gram-negative bacteria face challenges with the instability of mcmo5U under standard detection methods and the lack of authentic reference material. Methyluridine-5-oxyacetic acid (mcmo5U) directly addresses these pain points. • Distinct m/z 333 signature enables unambiguous LC/MS peak assignment vs. cmo5U (m/z 319). • Sourced with verified purity (≥95% by HPLC), ensuring reproducible calibration curves and knockout complementation experiments. • Growth phase-dependent modification readout for translational fidelity studies in E. coli and related Proteobacteria. Procure from a reliable supply chain with documented quality assurance.

Molecular Formula C12H16N2O9
Molecular Weight 332.26 g/mol
CAS No. 66536-81-0
Cat. No. B1217485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyluridine-5-oxyacetic acid
CAS66536-81-0
Synonymsmethyluridine-5-oxyacetic acid
Molecular FormulaC12H16N2O9
Molecular Weight332.26 g/mol
Structural Identifiers
SMILESCOC(=O)COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C12H16N2O9/c1-21-7(16)4-22-5-2-14(12(20)13-10(5)19)11-9(18)8(17)6(3-15)23-11/h2,6,8-9,11,15,17-18H,3-4H2,1H3,(H,13,19,20)/t6-,8-,9-,11-/m1/s1
InChIKeyWZRYXYRWFAPPBJ-PNHWDRBUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





mcmo5U: Methyl Ester-Modified Nucleoside Overview


Methyluridine-5-oxyacetic acid (CAS 66536-81-0), also known as 5-methoxycarbonylmethoxyuridine (mcmo5U), is a naturally occurring modified nucleoside found at the anticodon wobble position (position 34) of specific transfer RNAs (tRNAs) in Gram-negative bacteria such as Escherichia coli [1]. It is a methyl ester derivative of uridine-5-oxyacetic acid (cmo5U) and belongs to the class of purine nucleoside analogues . The compound facilitates non-Watson–Crick base pairing with guanosine and pyrimidines at the third codon position, thereby expanding the decoding capacity of tRNAs and enabling efficient translation of G-ending codons during protein synthesis [2]. Beyond its native tRNA function, mcmo5U is also recognized as a purine nucleoside analogue with broad antitumor activity, making it a valuable research tool in cancer biology and RNA modification studies .

LC/MS nucleoside reference standard — distinct mass signature for Gram-negative tRNA profiling
tRNA modification dynamics — growth phase-dependent methylation probe in E. coli models
Purine nucleoside analogue tool — for cancer cell-model endpoint studies (reported antiproliferative context)

Limitations of Generic Uridine Analogues for mcmo5U


Generic substitution fails for Methyluridine-5-oxyacetic acid (mcmo5U) due to its unique structural feature—a methoxycarbonylmethoxy group at the uracil 5-position—which confers distinct physicochemical and functional properties not replicated by unmodified uridine or simpler 5-substituted analogues. While uridine-5-oxyacetic acid (cmo5U) shares the same carboxymethoxy side chain, mcmo5U possesses a terminal methyl ester that dramatically alters its metabolic stability, detection profile in mass spectrometry, and tRNA isoacceptor specificity [1]. The methylation of cmo5U to mcmo5U by the CmoM methyltransferase is a regulated, growth phase-dependent event that reaches nearly 100% in stationary phase cells for specific tRNAs, indicating a biologically tuned role that non-methylated precursors cannot fulfill [2]. Furthermore, mcmo5U is unstable under standard detection methods and requires specialized handling, making procurement from reliable sources with verified purity (≥95% by HPLC) essential for reproducible research outcomes [3]. The compound's specific m/z signature (m/z 333 for mcmo5U vs m/z 319 for cmo5U) in LC/MS analyses underscores the need for authentic reference material in quantitative nucleoside studies [2].

Authentic mcmo5U
Methyl ester at 5-position; distinct mass detection profile and metabolic stability; required for Gram-negative tRNA decoding studies
cmo5U (demethylated precursor)
Lacks terminal methyl ester; different isoacceptor specificity; mass shift alters LC/MS quantification; cannot substitute in methylation-dependent functional assays
mcmo5U (Gram-negative bacteria)
Characteristic wobble modification in E. coli, Proteobacteria; relevant for Gram-negative translation research
mo5U (Gram-positive bacteria)
5-methoxyuridine used in Firmicutes; phylogenetic mismatch — may lead to irrelevant model context in Gram-negative systems

mcmo5U vs. cmo5U: Quantitative Evidence


Growth Phase-Dependent Methylation in tRNAPro3

The terminal methylation of mcmo5U in E. coli tRNAPro3 exhibits striking growth phase dependence, with the frequency increasing from approximately 30% in early log phase to nearly 100% in late log and stationary phases [1]. In contrast, cmo5U, the non-methylated precursor, shows different isoacceptor specificity: mcmo5U is the major modification in tRNAAla1, tRNASer1, tRNAPro3, and tRNAThr4, while cmo5U predominates in tRNALeu3 and tRNAVal1 [1]. This differential tRNA distribution and regulated methylation frequency provide clear functional distinction.

Methylation frequency
Head-to-head
≈30% early log → nearly 100% stationary phase in tRNAPro3
Growth phase-dependent methylation context; supports mcmo5U-specific translational regulation studies
E. coli tRNAPro3, MS-based quantification; cmo5U remains unmethylated
RNA modification tRNA biology Translational regulation

LC/MS Mass Shift Detection

In LC/MS analyses using reverse phase chromatography, mcmo5U yields a distinct extracted ion chromatogram (XIC) peak at m/z 333, whereas its immediate precursor cmo5U is detected at m/z 319 [1]. This 14 Da mass difference, corresponding to the methyl ester group, enables unambiguous differentiation and quantification of the two species in total RNA digests. The peak intensity of mcmo5U (m/z 333) is normalized to cyclic t6A (m/z 395) as an internal standard, allowing precise measurement of relative abundance [1].

LC/MS mass shift
Head-to-head
m/z 333 (mcmo5U) vs m/z 319 (cmo5U); 14 Da difference
Unambiguous peak assignment in nucleoside profiling; essential for analytical method development
Reverse phase LC/MS, negative ion mode, internal standard cyclic t6A (m/z 395)
Analytical chemistry Mass spectrometry Nucleoside quantification

Methylation Impact on tRNAAla1 Decoding

A luciferase reporter assay based on a +1 frameshift construct demonstrated that terminal methylation of mcmo5U contributes to the decoding ability of tRNAAla1 in E. coli [1]. In strains lacking CmoM (ΔsmtA), which cannot methylate cmo5U to mcmo5U, the decoding efficiency is impaired. Complementation with psmtA restores mcmo5U formation and normalizes decoding function, directly linking the methyl ester moiety to translational fidelity [1].

Decoding fidelity
Head-to-head
ΔcmoM strains show impaired decoding; complementation restores function
Methyl ester group is a functional determinant of tRNAAla1 decoding fidelity; supports mechanism-of-action studies
+1 frameshift luciferase reporter assay; qualitative functional rescue
Translational fidelity tRNA modification Ribosome decoding

Phylogenetic Distribution in Bacteria

The cmo5U/mcmo5U modification system is characteristic of Gram-negative bacteria (e.g., E. coli, Proteobacteria), whereas Gram-positive bacteria (e.g., B. subtilis, Firmicutes) utilize 5-methoxyuridine (mo5U) at the corresponding wobble position [1]. This phylogenetic segregation provides a clear selection criterion for researchers studying bacterial translation systems: mcmo5U is the relevant standard for Gram-negative models, while mo5U or cmo5U would be inappropriate substitutes.

Phylogenetic distribution
Class-level
Gram-negative bacteria: cmo5U/mcmo5U; Gram-positive: mo5U
Guides organism-specific standard selection; mcmo5U relevant for E. coli and Proteobacteria models
Class-level inference based on comparative genomics; data to verify for specific strains
Microbiology Phylogenetics RNA modifications

mcmo5U Research and Industrial Applications


LC/MS Reference Standard for tRNA Profiling

Due to its distinct m/z 333 signature in negative ion mode LC/MS, mcmo5U serves as an essential reference standard for identifying and quantifying this modification in total RNA digests from Gram-negative bacteria [1]. The 14 Da mass difference from cmo5U (m/z 319) enables unambiguous peak assignment in extracted ion chromatograms (XICs). Researchers performing nucleoside analyses by LC/MS require authentic mcmo5U (≥95% purity by HPLC) for calibration curves and method validation, as the compound is unstable under standard detection methods and necessitates careful handling [2].

Translational Regulation in E. coli Models

mcmo5U is the functionally relevant wobble modification in tRNAAla1, tRNASer1, tRNAPro3, and tRNAThr4 of E. coli, where it expands codon recognition capacity and contributes to translational fidelity [1]. The growth phase-dependent methylation frequency (≈30% early log to nearly 100% stationary phase) provides a dynamic readout of translational regulatory states. Investigators studying tRNA biology, ribosome decoding, or bacterial adaptation should procure mcmo5U for use as a reference in genetic knockout/complementation experiments (e.g., ΔcmoM strains) to validate modification-dependent phenotypes [3].

Anticancer Research as Purine Nucleoside Analogue

mcmo5U is classified as a purine nucleoside analogue with broad antitumor activity targeting indolent lymphoid malignancies . Anticancer mechanisms rely on inhibition of DNA synthesis and induction of apoptosis. While the methyl ester moiety distinguishes it from cmo5U in tRNA contexts, its potential as a nucleoside antimetabolite warrants investigation in cancer cell line panels. Procurement from reputable vendors offering purity-verified (≥95% by HPLC) mcmo5U ensures consistency in dose-response and mechanistic studies .

Phylogenetic Marker for Gram-Negative Bacteria

The exclusive presence of cmo5U/mcmo5U in Gram-negative bacteria, contrasted with mo5U in Gram-positive species, positions mcmo5U as a phylogenetic marker for selecting appropriate models in bacterial translation research [2]. Investigators studying E. coli, Salmonella, or other Proteobacteria should utilize mcmo5U as a reference standard, while those working with Bacillus subtilis or Firmicutes should employ mo5U. This binary selection criterion streamlines procurement decisions and ensures experimental relevance to the organism under study.

Application
Selection Property
Validation Focus
LC/MS tRNA profiling
Distinct mass signature reference standard
Peak assignment and calibration in nucleoside digests
E. coli translational regulation
Growth phase-dependent methylation probe
Knockout/complementation strain validation
Cancer cell-model studies
Purine nucleoside analogue profiling
Cell viability and apoptosis endpoint review
Phylogenetic marker studies
Gram-negative specific modification
Strain-specific relevance verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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